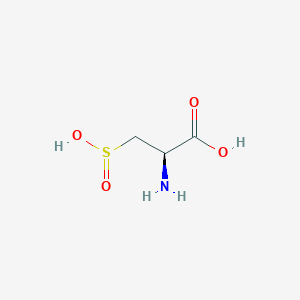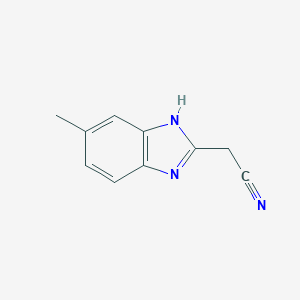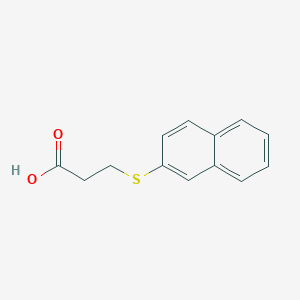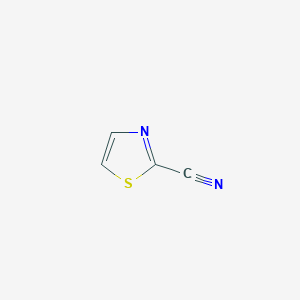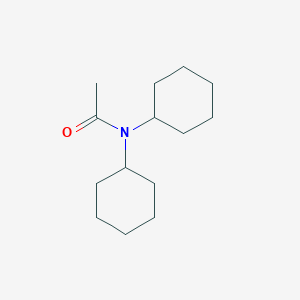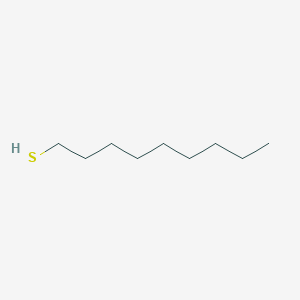
9,10-Dicyanoanthracene
概述
描述
9,10-Dicyanoanthracene is an organic compound with the molecular formula C16H8N2. It is a derivative of anthracene, characterized by the presence of two cyano groups at the 9 and 10 positions of the anthracene ring. This compound is known for its yellow crystalline powder form and its ability to absorb visible light in the 400-500 nm range . It has garnered significant interest due to its applications in photoredox chemistry and its potential as a chromophore in various scientific fields .
作用机制
Target of Action
The primary target of 9,10-Dicyanoanthracene (DCA) is the electron-rich compounds . DCA acts as an electron acceptor in various chemical reactions .
Mode of Action
DCA absorbs visible light with a wavelength of 400500nm . This absorption of light energy allows DCA to act as an electron transfer agent . It can accept electrons from electron-rich compounds, such as dibenzothiophene (DBT) molecules in diesel . The electron transfer process results in the formation of radical ions .
Biochemical Pathways
The excited-state dynamics of the radical anion of DCA, produced by photoinduced electron transfer, has been studied . The excited radical ions are characterized by a 3–5 ps lifetime, due to efficient non-radiative deactivation to the ground state . The decay pathway most probably involves D1/D0 conical intersection(s), whose presence is favored by the enhanced flexibility of the radical anions relative to their neutral counterparts .
Pharmacokinetics
Its solubility in many organic solvents suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The electron transfer from DBT molecules to DCA results in the formation of DBT radicals . These radicals are then oxidized by air to form sulfoxide and sulfone compounds . This process is used for oxidative desulfurization of diesel .
Action Environment
The action of DCA is influenced by environmental factors such as light and the presence of other compounds. DCA absorbs visible light with a wavelength of 400500nm , which is necessary for its action as an electron transfer agent. The presence of electron-rich compounds, such as DBT molecules in diesel, is also necessary for DCA to perform its function .
生化分析
Biochemical Properties
9,10-Dicyanoanthracene can absorb visible light with a wavelength of 400500nm . It acts as an electron transfer agent, obtaining electrons from sulfur atoms on dibenzothiophene (DBT) class molecules in diesel fuel . This transforms the DBT class into free radicals that are oxidized by air into sulfoxide and sulfone compounds .
Cellular Effects
Its role as a photosensitizer suggests that it could potentially influence cellular processes when exposed to light .
Molecular Mechanism
The radical anion of this compound, produced by photoinduced electron transfer, has an excited-state lifetime characterized by a 3-5 picosecond lifetime due to efficient non-radiative deactivation to the ground state . The decay pathway most likely involves D1/D0 conical intersections, whose presence is favored by the enhanced flexibility of the radical anions relative to their neutral counterparts .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used as a photoredox catalyst in a metal-free, visible-light-induced photocatalytic decarboxylative alkynylation of a broad scope of α-amino acids, α-oxo acids, and α-keto acids at room temperature under an atmosphere of argon .
Metabolic Pathways
Its role as an electron transfer agent suggests that it could potentially be involved in redox reactions .
准备方法
The synthesis of 9,10-Dicyanoanthracene typically involves the reaction of anthracene with cyanogen bromide in the presence of a catalyst. The reaction conditions often include the use of a solvent such as pyridine and a temperature range of 80-100°C. The product is then recrystallized from pyridine to obtain pure this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
9,10-Dicyanoanthracene undergoes various types of chemical reactions, including:
Oxidation: It can participate in photooxidation reactions, where it acts as a sensitizer.
Reduction: The compound can be reduced to its radical anion form, which is useful in photoredox chemistry.
Common reagents used in these reactions include cyanogen bromide, hydroxides, methoxides, and various solvents like acetonitrile and methanol. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
9,10-Dicyanoanthracene has a wide range of scientific research applications:
相似化合物的比较
9,10-Dicyanoanthracene can be compared with other cyanoanthracene derivatives, such as:
9,10-Dibromoanthracene: Used in the synthesis of nanowires and has different photophysical properties.
Benzo[b]triphenylene-9,14-dicarbonitrile: A cyanoanthracene derivative with similar photophysical properties but different emission characteristics.
The uniqueness of this compound lies in its ability to act as a highly efficient photoredox catalyst and its specific absorption properties in the visible light range.
属性
IUPAC Name |
anthracene-9,10-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOPPFDHKHWJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061628 | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-45-4 | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dicyanoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





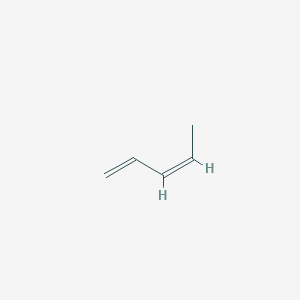

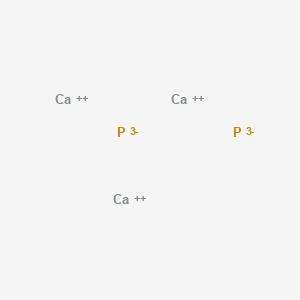
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
